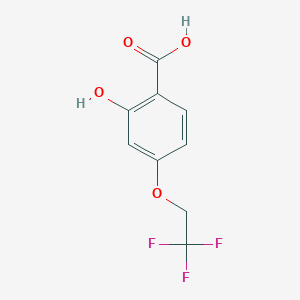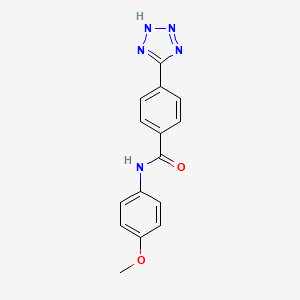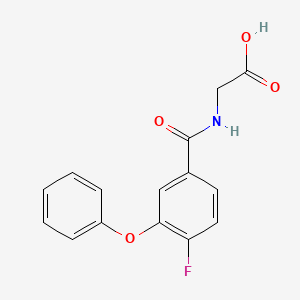![molecular formula C18H11BrCl3NO2 B12542083 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835602-02-3](/img/structure/B12542083.png)
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and phenoxy groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to a halogenated aniline derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as halogenation, etherification, and amination under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium hydroxide (NaOH), sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)aniline: Shares similar structural features but lacks the bromine atom.
4-Bromo-2-chloroaniline: Contains similar halogenation but differs in the positioning of the phenoxy groups.
Uniqueness
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific arrangement of halogen atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
835602-02-3 |
|---|---|
Formule moléculaire |
C18H11BrCl3NO2 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
4-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H11BrCl3NO2/c19-13-8-17(25-16-6-1-10(20)7-15(16)22)18(9-14(13)21)24-12-4-2-11(23)3-5-12/h1-9H,23H2 |
Clé InChI |
RRTYPNJMVMOZLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)

![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)



![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)

